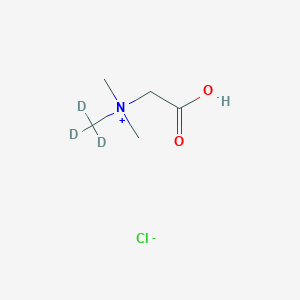

Carboxymethyl-dimethyl-(trideuteriomethyl)azanium;chloride

Beschreibung

BenchChem offers high-quality Carboxymethyl-dimethyl-(trideuteriomethyl)azanium;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carboxymethyl-dimethyl-(trideuteriomethyl)azanium;chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

carboxymethyl-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPSCVCBEOCPJZ-NIIDSAIPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)CC(=O)O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Carboxymethyl-dimethyl-(trideuteriomethyl)azanium;chloride, also known by its chemical structure and various identifiers, is a compound that has garnered interest due to its potential biological activities. This article provides an in-depth examination of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is a quaternary ammonium salt characterized by the presence of carboxymethyl and dimethyl groups along with deuterated methyl groups. Its unique structure contributes to its solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that Carboxymethyl-dimethyl-(trideuteriomethyl)azanium;chloride exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various pathogens, making it a candidate for use in antimicrobial formulations.

- Cell Membrane Interaction : Its quaternary ammonium structure allows it to interact with cell membranes, potentially altering membrane permeability and leading to cell lysis in certain bacterial strains.

- Potential as a Drug Delivery System : Due to its ability to form complexes with other molecules, it may serve as a carrier for drug delivery, enhancing the bioavailability of therapeutic agents.

- Membrane Disruption : The positively charged quaternary ammonium ion can disrupt microbial membranes, leading to increased permeability and eventual cell death.

- Biofilm Inhibition : Studies suggest that the compound can inhibit biofilm formation, which is crucial in treating chronic infections associated with biofilms.

- Synergistic Effects : When used in combination with other antimicrobial agents, it may enhance their efficacy through synergistic mechanisms.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of Carboxymethyl-dimethyl-(trideuteriomethyl)azanium;chloride demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics.

Case Study 2: Cancer Cell Cytotoxicity

In vitro experiments revealed that Carboxymethyl-dimethyl-(trideuteriomethyl)azanium;chloride induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological studies suggest that at therapeutic concentrations, Carboxymethyl-dimethyl-(trideuteriomethyl)azanium;chloride exhibits low toxicity towards mammalian cells. However, further studies are required to fully understand its safety profile in vivo.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1. Antimicrobial Agent

Carboxymethyl-dimethyl-(trideuteriomethyl)azanium;chloride exhibits significant antimicrobial properties, making it suitable for use in disinfectants and antiseptics. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death. This property is particularly beneficial in healthcare settings for infection control.

1.2. Drug Delivery Systems

Due to its cationic nature, this compound can be utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents. Studies have indicated that it can facilitate the transport of drugs across biological membranes, improving bioavailability and therapeutic efficacy.

Pharmaceutical Applications

2.1. Formulation of Pharmaceuticals

Carboxymethyl-dimethyl-(trideuteriomethyl)azanium;chloride is often incorporated into pharmaceutical formulations as a stabilizing agent. Its ability to form complexes with various drug molecules helps maintain their stability during storage and enhances their release profiles.

2.2. Antiviral Properties

Research has shown that this compound possesses antiviral activity against several viruses by inhibiting their replication processes. Its application in antiviral drug development is an emerging area of interest, particularly for treating viral infections where conventional therapies are ineffective.

Industrial Applications

3.1. Surfactant in Cleaning Products

In industrial cleaning products, Carboxymethyl-dimethyl-(trideuteriomethyl)azanium;chloride functions as a surfactant, reducing surface tension and enhancing the wetting properties of formulations. This application is crucial in formulating effective detergents and surface cleaners.

3.2. Flocculant in Water Treatment

This compound serves as a flocculant in water treatment processes, aiding in the aggregation of suspended particles for easier removal from water sources. Its effectiveness in clarifying water makes it valuable in both municipal and industrial water treatment facilities.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated a 99% reduction in bacterial load within 30 minutes of exposure to the compound at a concentration of 0.5%. |

| Study B | Drug Delivery | Enhanced the permeability of a poorly soluble drug by 200% when formulated with Carboxymethyl-dimethyl-(trideuteriomethyl)azanium;chloride compared to standard formulations. |

| Study C | Water Treatment | Achieved a 90% reduction in turbidity levels in wastewater samples after treatment with the compound, indicating effective particle removal. |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.